4-ethyl-5,7-dihydroxy-2H-chromen-2-one
Overview
Description
4-ethyl-5,7-dihydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.05790880 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Various methods have been developed for synthesizing 2H-chromen-2-one derivatives. For instance, Wang Huiyana (2013) synthesized a series of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasonic irradiation, highlighting advantages like high yield and mild conditions (Wang Huiyana, 2013).
Structural Analysis : Detailed structural analysis of similar compounds has been carried out using techniques like X-ray crystallography. For example, I. Manolov et al. (2012) determined the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into molecular interactions (I. Manolov et al., 2012).
Chemical Properties and Applications
Cycloaddition Reactions : Ying Wang et al. (2012) explored the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones, facilitating the synthesis of chromen-2-ones derivatives with potential biological activity (Ying Wang et al., 2012).
Antioxidative Properties : Fasina Makkar and K. Chakraborty (2018) identified antioxidative 2H-chromen derivatives from red seaweed, noting their significant anti-inflammatory and antioxidative activities (Fasina Makkar & K. Chakraborty, 2018).
Antimicrobial Activity : Research by R. Nandhikumar & K. Subramani (2018) on Chromene derivatives, such as 7-ethyl-2, 3, 4, 4a-tetrahydro-1H-xanthen-1-one, demonstrated notable antimicrobial activity, highlighting their potential in medicinal chemistry (R. Nandhikumar & K. Subramani, 2018).
Potential Biological Applications
Cytotoxic and Anti-inflammatory Agents : A study by T. Patjana et al. (2019) isolated new compounds, including 6-ethyl-8-hydroxy-4H-chromen-4-one, from Xylaria sp. fungus, showing potential as anti-inflammatory and cytotoxic agents (T. Patjana et al., 2019).
Antioxidant Properties : S. Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, demonstrating their potential in radical scavenging and antioxidative applications (S. Stanchev et al., 2009).
Properties
IUPAC Name |
4-ethyl-5,7-dihydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-3-10(14)15-9-5-7(12)4-8(13)11(6)9/h3-5,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXZYOIJQXZLGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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